L-Tryptophan-beta-14C
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
50373-34-7 |
|---|---|
Molecular Formula |
C11H12N2O2 |
Molecular Weight |
206.22 g/mol |
IUPAC Name |
(2S)-2-amino-3-(1H-indol-3-yl)(314C)propanoic acid |
InChI |
InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m0/s1/i5+2 |
InChI Key |
QIVBCDIJIAJPQS-BZMKOBQUSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)[14CH2][C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N |
Other CAS No. |
50373-34-7 |
sequence |
W |
Origin of Product |
United States |
Methodological Frameworks for L Tryptophan Beta 14c Studies
Synthesis and Radiolabeling Strategies for L-Tryptophan-beta-14C
The generation of this compound for research purposes requires precise and controlled chemical and biosynthetic methods to ensure high purity and specific activity.
Enantioselective Synthesis and Purification Techniques
Purification of the final radiolabeled product is critical to remove any chemical and radiochemical impurities. Techniques such as high-performance liquid chromatography (HPLC) are commonly employed. nih.govsnmjournals.org For instance, chiral semi-preparative HPLC can be used to separate L- and D-enantiomers. nih.gov Additionally, reverse-phase HPLC is effective in removing chemical impurities. nih.gov Solid-phase extraction (SPE) is another technique used for the purification and formulation of the final product. nih.govresearchgate.net
Incorporation of Radiolabeled Precursors in Biosynthetic Pathways
An alternative to chemical synthesis is the incorporation of radiolabeled precursors into biosynthetic pathways to produce this compound. This approach leverages the natural enzymatic machinery of organisms. Early investigations into the biosynthesis of compounds like the harmala alkaloids demonstrated that isotope-labeled precursors, such as L-tryptophan, could be site-specifically incorporated into the final products. nih.gov
In plant studies, for example, the biosynthesis of glucobrassicin (B1234704) from L-tryptophan has been investigated using dual-labeled precursors. cas.cz By using L-tryptophan-3-¹⁴C-amino¹⁵N, researchers have shown that the α-carbon and the attached nitrogen from the tryptophan precursor are directly incorporated into the glucobrassicin aglycone without deamination. cas.cz Similarly, studies in St. John's wort have used ¹⁴C-tryptophan to trace its conversion into serotonin (B10506) and melatonin, confirming the biosynthetic pathway in this plant. usp.br These studies often involve incubating tissues with the radiolabeled precursor and then extracting and analyzing the metabolites. cas.czusp.br
Advanced Detection and Quantification Methodologies
Once this compound has been synthesized and utilized in a biological system, sensitive and accurate methods are required to detect and quantify its presence and distribution.
Liquid Scintillation Spectrometry and Beta Particle Counting
Liquid scintillation counting (LSC) is a widely used technique for quantifying the beta particles emitted from the decay of ¹⁴C. hidex.deradiocarbon.com In this method, the sample containing this compound is mixed with a liquid scintillation cocktail. nih.govrevvity.com The beta particles emitted by the ¹⁴C atoms interact with the scintillator molecules in the cocktail, producing photons of light. hidex.deradiocarbon.com These light flashes are then detected and counted by a photomultiplier tube within a liquid scintillation counter. radiocarbon.com The counting efficiency for ¹⁴C with LSC is relatively high, at approximately 94%. nih.gov
Several factors can influence the accuracy of LSC, including the composition of the scintillation cocktail and the potential for quenching (reduction of light output). nih.govrevvity.com Different scintillation cocktails are available, and their choice depends on the sample type and volume. revvity.com For instance, direct measurement of samples like bio-ethanol is possible if they can be dissolved in the organic scintillation solution. hidex.de
| Parameter | Liquid Scintillation Counting (LSC) | Accelerator Mass Spectrometry (AMS) |
| Principle | Indirectly measures beta particles from ¹⁴C decay. hidex.de | Directly measures the presence of ¹⁴C isotopes. hidex.de |
| Sample Preparation | Sample is mixed with an organic scintillation solution. hidex.de | Sample is reduced to graphite. hidex.de |
| Sensitivity | Good, with a counting efficiency of about 94% for ¹⁴C. nih.gov | Highly sensitive. hidex.de |
| Cost & Complexity | More cost-effective and less complex. hidex.de | High cost and complexity limit usability. hidex.de |
| Maximum Total Error | ±3% (ASTM D6866-12). hidex.de | ±3% (ASTM D6866-12). hidex.de |
Autoradiographic Analysis for Spatiotemporal Distribution
Autoradiography is a powerful technique for visualizing the spatial distribution of radiolabeled compounds within tissues and cells. nih.gov In studies using this compound or other radiolabeled tryptophan analogs, this method provides information on where the tracer accumulates. nih.govjneurosci.org The technique involves exposing a tissue section containing the radiolabeled compound to a photographic emulsion or a sensitive phosphor imaging plate. The beta particles emitted from the ¹⁴C decay create a latent image, which can then be developed to reveal the location of the radioactivity.
For example, autoradiography has been used to study the distribution of labeled α-methyl-L-tryptophan in the brain to estimate the regional rates of serotonin synthesis. nih.gov These studies have shown a high correlation between the localization of the radiolabeled tracer and serotonergic neurons. nih.govsrce.hr The quantitative analysis of autoradiograms, often aided by image analysis systems, allows for the measurement of radioactivity concentration in different anatomical structures. nih.gov
Chromatographic Separation Coupled with Radiometric Detection
To analyze the metabolic products of this compound, it is often necessary to separate the parent compound from its various metabolites. Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are indispensable for this purpose. nih.govnih.gov When coupled with a radiometric detector, HPLC allows for the quantification of radioactivity in the separated fractions. escholarship.org
This combination of techniques enables researchers to follow the metabolic pathway of this compound and determine the relative amounts of different radiolabeled metabolites. For instance, in studies of tryptophan metabolism, HPLC can separate tryptophan from its kynurenine (B1673888) pathway metabolites. researchgate.net The eluent from the HPLC column passes through a radiometric detector, which continuously measures the beta radiation, providing a chromatogram that shows peaks of radioactivity corresponding to each separated compound. escholarship.orgmz-at.de This method is highly sensitive and provides both qualitative and quantitative information about the metabolic fate of this compound. mz-at.de
Principles and Application of Kinetic Isotope Effects (KIEs) in Enzymatic Reactions
Kinetic isotope effects are powerful tools for elucidating the mechanisms of enzyme-catalyzed reactions. icm.edu.pl They are defined as the ratio of the rate of a reaction with a light isotope to the rate of the same reaction with a heavy isotope (k_light/k_heavy). oup.com The magnitude of the KIE can reveal whether a bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. researchgate.net The use of radiolabeled compounds, such as those containing carbon-14 (B1195169), often employs internal competition methods for the precise determination of small KIEs on the V/K parameter of an enzymatic reaction. nih.gov
Primary KIEs in Carbon-14 Labeled Systems
A primary kinetic isotope effect is observed when a bond to the isotopically substituted atom is cleaved or formed during the rate-limiting step of a reaction. researchgate.net For carbon-14 labeled systems, a primary ¹⁴C KIE is expected to be greater than unity, typically in the range of 1.03 to 1.05, for reactions where a C-C, C-N, or C-O bond to the labeled carbon is broken. The theoretical maximum KIE for ¹²C/¹⁴C is approximately 1.5. oup.com
While direct experimental data for primary KIEs involving the beta-carbon of L-tryptophan in enzymatic reactions is not extensively documented in readily available literature, the principles can be illustrated with related systems. For instance, in studies of S-adenosylmethionine (SAM) synthetase, a primary ¹⁴C KIE was measured for the displacement reaction at the C5' of ATP, providing crucial information about the transition state of this S_N2 reaction. researchgate.net Similarly, studies on phosphoribosyltransferases have utilized ¹⁴C labeling to investigate the mechanism of phosphoribosyl transfer, with the magnitude of the KIE helping to distinguish between dissociative and associative mechanisms. researchgate.net
In the context of L-tryptophan metabolism, the enzyme tryptophanase catalyzes the decomposition of L-tryptophan to indole (B1671886), pyruvate (B1213749), and ammonia. While direct primary ¹⁴C KIEs for the Cα-Cβ bond cleavage are not commonly reported, studies have utilized [1-¹⁴C]-L-tryptophan as an internal radiometric standard to determine other kinetic isotope effects, highlighting the utility of ¹⁴C labeling in this system. researchgate.netbibliotekanauki.pl
Table 1: Illustrative Primary ¹⁴C Kinetic Isotope Effects in Enzymatic Reactions
| Enzyme | Substrate | Isotopic Position | Observed k¹²/k¹⁴ | Mechanistic Implication | Reference |
| AMP Nucleosidase | [1'-¹⁴C]AMP | 1'-Ribose | ~1.017 | S_N1 character in transition state | nih.gov |
| Orotate Phosphoribosyltransferase | [7-¹⁴C]Orotate | 7-Carboxyl | ~1.045 | Carboxyl group transfer | researchgate.net |
| LacZ (β-galactosidase) | [1'-¹³C]lactose | 1'-Anomeric Carbon | 1.034 ± 0.005 | Glycosidic bond cleavage | nih.gov |
Note: This table provides examples of primary carbon KIEs in various enzymatic systems to illustrate the principle, as direct data for this compound is limited in the searched literature.
Secondary KIEs and Mechanistic Insights
Secondary kinetic isotope effects occur when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step. researchgate.net Instead, these effects arise from changes in the hybridization state or the steric environment of the labeled carbon atom between the ground state and the transition state. Secondary KIEs are typically smaller than primary KIEs and can be either normal (k_light/k_heavy > 1) or inverse (k_light/k_heavy < 1).
An α-secondary KIE is observed when the isotope is attached to the reaction center, while a β-secondary KIE arises from isotopic substitution at an adjacent position. For a reaction involving a change from sp³ to sp² hybridization at the reaction center, a normal secondary KIE is expected. Conversely, a change from sp² to sp³ hybridization generally results in an inverse secondary KIE.
In the study of tryptophan 2,3-dioxygenase, an inverse secondary isotope effect of 0.96 was observed with L-[2-³H]tryptophan. nih.gov This finding was interpreted as evidence for the formation of a C-O bond at the C-2 position of the indole ring in a rate-contributing step, indicating a change towards a more sp³-like character at this carbon in the transition state. nih.gov While this study used a tritium (B154650) label, a similar principle would apply to a ¹⁴C label at the beta-position of the side chain if its hybridization or bonding environment changed during the reaction. For instance, in the deamination of 5-hydroxy-L-tryptophan, deuteration at the β-carbon was expected to yield a minor secondary KIE of 1.1 to 1.2. nih.gov
Table 2: Secondary Kinetic Isotope Effects in Tryptophan-Related Enzymatic Reactions
| Enzyme | Substrate | Isotopic Position | Observed KIE | Mechanistic Insight | Reference |
| Tryptophan 2,3-dioxygenase | L-[2-³H]tryptophan | 2-Indole | 0.96 (k_H/k_T) | C-O bond formation at C-2 | nih.gov |
| Monoamine Oxidase A | 5-hydroxy-L-[β-²H]tryptophan | β-Carbon | ~1.1-1.2 (expected) | Change in hybridization/bonding at β-carbon | nih.gov |
| Glutamate Mutase | [5'-³H]-AdoCbl | 5'-Adenosyl | 0.76 ± 0.02 (k_H/k_T) | Large inverse effect on Co-C bond homolysis | nih.gov |
Note: This table presents examples of secondary KIEs, including those from tryptophan-related systems and with different isotopes, to illustrate the mechanistic insights that can be gained.
Solvent Isotope Effects in this compound Associated Reactions
Solvent isotope effects (SIEs) are observed when a reaction is carried out in a deuterated solvent, typically deuterium (B1214612) oxide (D₂O), instead of water (H₂O). These effects can provide information about the involvement of proton transfer in the reaction mechanism. A primary solvent isotope effect is observed when a proton from the solvent is directly involved in the rate-determining step. Secondary solvent isotope effects can arise from changes in the solvation of the substrate or enzyme, or from the involvement of exchangeable protons on the enzyme or substrate.
In the enzymatic decomposition of L-tryptophan catalyzed by tryptophanase, solvent deuterium isotope effects have been investigated. nih.gov Studies on tryptophan 2,3-dioxygenase revealed a primary D₂O isotope effect of 4.4 on Vmax/Km at pH 7.0, suggesting that the abstraction of the indole proton is at least partially rate-determining. nih.gov As the pH increased, this effect decreased, indicating a change in the rate-determining step. nih.gov
Table 3: Solvent Isotope Effects in Enzymatic Reactions Involving Tryptophan and its Analogs
| Enzyme | Substrate | Solvent | Observed SIE (k_H₂O/k_D₂O) on Vmax/Km | Mechanistic Implication | Reference |
| Tryptophan 2,3-dioxygenase | L-Tryptophan | D₂O | 4.4 (at pH 7.0) | Proton abstraction is partially rate-determining | nih.gov |
| Tryptophan 2,3-dioxygenase | L-Tryptophan | D₂O | 1.2 (at pH 8.5) | Bond formation at C-2 becomes more rate-limiting | nih.gov |
| Tryptophanase | L-Tryptophan | D₂O | Investigated, specific values vary with conditions | Involvement of proton transfer in catalysis | nih.gov |
Note: This table provides examples of solvent isotope effects in enzymatic reactions with tryptophan to illustrate how these studies contribute to mechanistic understanding.
Elucidation of L Tryptophan Metabolic Pathways Utilizing Beta 14c Tracers
Tryptophan Catabolism and Degradative Pathways
The metabolic fate of the essential amino acid L-tryptophan is diverse, with the majority being catabolized through the kynurenine (B1673888) pathway, and lesser amounts being directed towards the serotonin (B10506) and indole (B1671886) pathways. The use of isotopically labeled L-tryptophan, particularly L-Tryptophan-beta-14C, has been instrumental in elucidating the intricate enzymatic steps and regulatory mechanisms within these degradative routes. This radiotracer allows for the sensitive tracking of the carbon skeleton of tryptophan as it is transformed into various bioactive metabolites.
Kynurenine Pathway (KP) Investigations with this compound
The kynurenine pathway is the principal route of L-tryptophan catabolism in mammals, accounting for over 95% of its degradation. This pathway is initiated by the enzymatic cleavage of the indole ring of tryptophan. Studies utilizing L-tryptophan labeled at the beta-carbon of the side chain have provided significant insights into the initial oxidative steps and the subsequent metabolic cascade that produces a range of biologically active kynurenine metabolites.
The first and rate-limiting step of the kynurenine pathway is the oxidative cleavage of the pyrrole (B145914) ring of L-tryptophan to form N-formylkynurenine. This reaction is catalyzed by two distinct heme-containing enzymes: Tryptophan 2,3-dioxygenase (TDO) and Indoleamine 2,3-dioxygenase (IDO). TDO is primarily found in the liver, while IDO has a broader tissue distribution and is induced by pro-inflammatory cytokines. nih.gov
Radiometric assays employing 14C-labeled L-tryptophan have been fundamental in characterizing the activity of these enzymes. For instance, a sensitive assay for IDO was developed using D-[ring-2-14C]tryptophan, which is converted to [14C]formate. nih.gov This method allowed for the measurement of enzyme activity in various rat tissues, revealing the highest levels in the stomach, spleen, intestine, and kidney. nih.gov Similarly, studies on hepatic TDO have utilized L-[ring-2-14C]tryptophan to demonstrate the stereospecificity of the enzyme, showing that while it predominantly acts on the L-isomer, some activity towards D-tryptophan can be observed in various mammalian species. researchgate.net The use of this compound in such assays allows for the direct measurement of the initial product, N-formylkynurenine, or subsequent metabolites, providing a precise quantification of enzyme kinetics and regulation.
| Enzyme | Primary Location | Substrate Specificity | Radiolabeled Tryptophan Used in Assays | Key Findings from Tracer Studies |
|---|---|---|---|---|
| Tryptophan 2,3-Dioxygenase (TDO) | Liver | Highly specific for L-tryptophan | L-[ring-2-14C]tryptophan | Demonstrated stereospecificity with some D-tryptophan activity in various mammals. researchgate.net |
| Indoleamine 2,3-Dioxygenase (IDO) | Extrahepatic tissues (e.g., lung, intestine, spleen) | Broader specificity, including D-tryptophan and other indoleamines | D-[ring-2-14C]tryptophan | Enabled sensitive measurement of enzyme activity in various tissues and showed induction by L-tryptophan pretreatment in the rat intestine. nih.gov |
Following the initial oxidation, N-formylkynurenine is rapidly converted to L-kynurenine. From here, the pathway branches into several downstream routes, producing a variety of metabolites with diverse physiological functions. The use of 14C-labeled L-tryptophan has been crucial in tracing the flow of the tryptophan carbon skeleton through these branches.
A study investigating tryptophan metabolism in miners with scleroderma utilized tracer doses of L-tryptophan-7a-14C. By measuring the breath 14CO2 and 14 urinary metabolites, researchers were able to track the catabolism of tryptophan. nih.gov A significant finding was the elevated excretion of labeled quinolinic acid in the urine of the miners, suggesting an alteration in a downstream step of the kynurenine pathway. nih.gov Quinolinic acid is a neurotoxic metabolite and a precursor for the de novo synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). The ability to trace the 14C label from tryptophan to quinolinic acid and other urinary metabolites provides a powerful tool to study pathway dysregulation in various disease states.
| Tracer Compound | Study Population | Measured Endpoints | Key Research Finding |
|---|---|---|---|
| L-tryptophan-7a-14C | Miners with scleroderma | Breath 14CO2, 14 urinary metabolites | Significantly elevated excretion of labeled quinolinic acid, indicating altered downstream metabolism in the kynurenine pathway. nih.gov |
Serotonin Pathway Analysis and Biogenic Amine Formation
While the majority of L-tryptophan is catabolized via the kynurenine pathway, a small but physiologically vital fraction is converted to the neurotransmitter serotonin (5-hydroxytryptamine). This pathway is particularly active in the brain and the gastrointestinal tract. The use of radiolabeled tryptophan has been pivotal in studying the dynamics of serotonin synthesis.
The synthesis of serotonin from L-tryptophan involves two key enzymatic steps: hydroxylation and decarboxylation. The first and rate-limiting step is the hydroxylation of tryptophan to 5-hydroxytryptophan (B29612) (5-HTP), catalyzed by tryptophan hydroxylase (TPH). Subsequently, aromatic L-amino acid decarboxylase (AADC) rapidly decarboxylates 5-HTP to serotonin. nih.gov
To study the in vivo dynamics of this pathway, researchers have employed positron emission tomography (PET) with radiolabeled tryptophan analogues. Tracers such as α-[11C]methyltryptophan ([11C]AMT) and 5-hydroxy-L-[β-11C]tryptophan ([11C]5-HTP) have been developed to measure serotonin synthesis rates in the living brain. nih.gov While not this compound, these studies exemplify the principle of using radiotracers to probe the enzymatic steps of serotonin formation. The kinetics of these tracers provide insights into the activity of TPH and AADC under various physiological and pathological conditions. nih.gov For instance, studies using stable isotope-labeled tryptophan (h-Trp) have been used to monitor serotonin synthesis in rats, demonstrating that the administration of TPH inhibitors blocks the appearance of newly synthesized serotonin. nih.gov
Indole Pathway and Microbial Biotransformation of L-Tryptophan
A portion of dietary L-tryptophan that is not absorbed in the small intestine reaches the colon, where it can be metabolized by the gut microbiota. One of the major microbial metabolic pathways for tryptophan is the indole pathway, which leads to the production of indole and a variety of indole derivatives. These microbial metabolites have been shown to have significant effects on host physiology.
Formation of Indole and Indole Derivatives
A significant portion of dietary L-tryptophan that is not absorbed in the small intestine becomes available to the gut microbiota in the colon. nih.gov Certain bacteria possess the enzyme tryptophanase, which catalyzes the conversion of tryptophan into indole, pyruvate (B1213749), and ammonia. When this compound is used as a tracer, the radiolabel is retained in the indole moiety, as the beta-carbon is part of the indole structure that is cleaved from the alanine (B10760859) side chain.
The gut microbiota can further metabolize tryptophan into a variety of indole derivatives. mdpi.com These transformations are of significant interest due to the biological activities of these compounds. For instance, indole can be converted to indole-3-acetic acid (IAA) and indole-3-propionic acid (IPA). nih.gov Studies utilizing radiolabeled tryptophan have demonstrated the formation of these derivatives by gut bacteria. okstate.edu The beta-14C label from this compound would be conserved in these indole derivatives, allowing researchers to track their absorption and distribution within the host.
| Metabolite | Precursor | Key Enzyme/Process | Location of 14C Label |
| Indole | This compound | Tryptophanase | Indole ring |
| Indole-3-acetic acid (IAA) | This compound | Bacterial monooxygenases | Indole ring |
| Indole-3-propionic acid (IPA) | This compound | Bacterial metabolism | Indole ring |
Microbiota-Host Metabolic Axis Interrogation
The use of this compound provides a powerful tool to investigate the intricate metabolic interplay between the gut microbiota and the host. Metabolites produced by the gut microbiota from tryptophan can be absorbed by the host and enter systemic circulation. nih.gov By tracking the appearance of 14C-labeled indole and its derivatives in the host's blood, urine, and tissues, researchers can quantify the contribution of the gut microbiota to the host's metabolome.
For example, studies have shown that indole produced in the gut can be absorbed and subsequently metabolized in the liver to form indoxyl sulfate, a uremic toxin. nih.gov The use of this compound would allow for the direct measurement of the flux of gut-derived indole into this host metabolic pathway. Furthermore, the diverse array of tryptophan metabolites generated by the gut microbiota can influence host physiology, including immune responses and neurological functions, making the tracing of these compounds with this compound a critical area of research. nih.govfrontiersin.org
| Labeled Compound | Origin | Host Organ/Tissue | Significance |
| [14C]Indole | Gut microbiota | Liver, Systemic circulation | Precursor to host-synthesized metabolites like indoxyl sulfate |
| [14C]Indole-3-acetic acid | Gut microbiota | Systemic circulation, Brain | Can cross the blood-brain barrier and exert neuroactive effects nih.gov |
| [14C]Indole-3-propionic acid | Gut microbiota | Systemic circulation | Known for its neuroprotective and antioxidant properties |
Incorporation of this compound into Proteins and Peptides
As a proteinogenic amino acid, a primary fate of L-tryptophan is its incorporation into proteins and peptides during translation. frontiersin.org When this compound is supplied to cells or organisms, it is charged to its cognate tRNA and subsequently incorporated into the polypeptide chain at positions dictated by the genetic code. The beta-14C label remains within the tryptophan residue of the newly synthesized proteins.
This radiolabeling strategy enables the quantitative analysis of protein synthesis rates in various tissues and under different physiological conditions. By measuring the amount of radioactivity incorporated into the total protein fraction over time, researchers can gain insights into the dynamics of protein turnover. Autoradiography of tissues or electrophoretically separated proteins can further reveal the specific proteins and cellular compartments where L-tryptophan is being actively incorporated. nih.govcngb.org Studies have utilized this approach to understand protein metabolism in diverse contexts, from developing tissues to pathological states. nih.gov
| Process | Labeled Substrate | Labeled Product | Analytical Application |
| Protein Synthesis | This compound | [14C]Tryptophan-containing proteins | Measurement of protein synthesis rates, Autoradiography of tissues |
Comprehensive Analysis of Carbon Flow in Intermediary Metabolism
While a significant portion of L-tryptophan is utilized for protein and indole synthesis, its carbon skeleton can also enter central metabolic pathways. The degradation of tryptophan can proceed through several routes, with the kynurenine pathway being the major catabolic route in the host. mdpi.com The initial steps of this pathway involve the cleavage of the indole ring.
| Metabolic Pathway | Key Intermediate from Tryptophan Side Chain | [14C] Labeled Products |
| Tryptophan Catabolism | Alanine, Pyruvate | [14C]Pyruvate, [14C]Acetyl-CoA |
| Citric Acid Cycle | Acetyl-CoA | [14C]Citrate, [14C]α-Ketoglutarate, etc. |
| Gluconeogenesis | Pyruvate | [14C]Glucose |
| Fatty Acid Synthesis | Acetyl-CoA | [14C]Fatty acids |
| Respiration | Acetyl-CoA | 14CO2 |
Biosynthetic Investigations Employing L Tryptophan Beta 14c As a Precursor
Phytohormone Biosynthesis Pathways (e.g., Indole-3-acetic Acid - IAA)
L-Tryptophan-beta-14C has been instrumental in deciphering the pathways leading to the synthesis of Indole-3-acetic acid (IAA), the most common and physiologically active auxin in plants.
Plants primarily synthesize IAA from L-tryptophan through several distinct pathways, a fact largely confirmed through tracer studies using labeled precursors like this compound. pnas.org These pathways are generally categorized by their key intermediates. pnas.orgoup.com Feeding experiments with tryptophan-¹⁴C in cell-free extracts of pea (Pisum sativum) shoot tips, for instance, demonstrated the conversion of the labeled precursor into IAA, providing strong evidence for the indole-3-pyruvic acid (IPyA) pathway as a major route. nih.gov
Four primary tryptophan-dependent routes have been proposed pnas.orgoup.com:
The Indole-3-pyruvic acid (IPyA) pathway: Considered a predominant pathway, it involves the conversion of tryptophan to IPyA by a tryptophan aminotransferase, followed by subsequent steps to yield IAA. pnas.orgresearchgate.net
The Tryptamine (B22526) (TAM) pathway: In this route, tryptophan is first decarboxylated to form tryptamine, which is then converted to IAA through several steps.
The Indole-3-acetamide (IAM) pathway: This pathway proceeds through the intermediate indole-3-acetamide. While once thought to be exclusive to bacteria, the discovery of IAM hydrolase enzymes in plants like Arabidopsis confirms its presence in the plant kingdom. researchgate.net
The Indole-3-acetaldoxime (IAOx) pathway: Tryptophan is converted to indole-3-acetaldoxime, which then serves as a precursor to IAA, particularly in Brassicaceae species. pnas.org
Table 1: Overview of Tryptophan-Dependent IAA Biosynthesis Pathways
| Pathway Name | Key Intermediate | Key Enzyme Family (Example) |
|---|---|---|
| Indole-3-pyruvic acid (IPyA) | Indole-3-pyruvic acid | Tryptophan Aminotransferase (TAA) |
| Tryptamine (TAM) | Tryptamine | Tryptophan Decarboxylase (TDC) |
| Indole-3-acetamide (IAM) | Indole-3-acetamide | IAM Hydrolase (AMI1) |
Alongside the well-documented tryptophan-dependent routes, evidence has long suggested the existence of a tryptophan-independent pathway for IAA biosynthesis. pnas.orgnih.gov This alternative route is significant, particularly during certain developmental stages like early embryogenesis. pnas.orgcas.cn
The fundamental difference lies in the precursor molecule. While the Trp-dependent pathways utilize tryptophan as the direct starting point, the Trp-independent pathway is believed to branch off from an earlier intermediate in the tryptophan synthesis pathway, such as indole (B1671886) or indole-3-glycerol phosphate. oup.comcas.cn
Isotopic labeling studies are crucial for distinguishing between these two overarching routes.
Feeding this compound allows researchers to specifically trace the flow of carbon from tryptophan into the IAA molecule. High incorporation of the ¹⁴C label into IAA is a clear indicator of a Trp-dependent pathway.
Feeding labeled precursors of tryptophan , such as ¹³C₆-anthranilic acid, can help identify Trp-independent contributions. pnas.org If IAA becomes labeled from these earlier precursors under conditions where tryptophan itself does not efficiently pass on the label, it supports the existence of a bypass route.
Genetic and metabolic analyses of mutants have further clarified the roles of these pathways. For example, in Arabidopsis, the ins-1 mutant shows impaired Trp-independent IAA biosynthesis, leading to defects in embryo development, highlighting the distinct and vital role of this pathway. pnas.org In contrast, mutants with defects in Trp-dependent pathways show different phenotypes, demonstrating that the two systems can operate in parallel to regulate auxin homeostasis in the plant. pnas.org
Biosynthesis of Indole Alkaloids and Related Natural Products
L-tryptophan is the foundational building block for a vast and diverse class of over 4,100 known indole alkaloids. The use of this compound has been essential in confirming this precursor-product relationship and in mapping the intricate enzymatic steps involved.
The biosynthesis of the psychoactive compound psilocybin in mushrooms of the genus Psilocybe begins with L-tryptophan. researchgate.netnih.gov The pathway involves a sequence of four core enzymatic reactions, and tracer studies confirm that the indole ring and side chain of tryptophan are incorporated into the final product. nih.govresearchgate.net
The established biosynthetic sequence is as follows nih.gov:
Decarboxylation: L-tryptophan is decarboxylated by the enzyme PsiD to form tryptamine.
Hydroxylation: Tryptamine is hydroxylated at the 4-position of the indole ring by the monooxygenase PsiH to produce 4-hydroxytryptamine.
Phosphorylation: The 4-hydroxy group is phosphorylated by the kinase PsiK, yielding norbaeocystin.
N-methylation: The terminal enzyme, methyltransferase PsiM, catalyzes two successive N-methylation steps on the primary amine, first producing baeocystin and finally psilocybin.
The entire process demonstrates a direct metabolic route from a primary amino acid to a complex secondary metabolite, a pathway elegantly traced through isotopic labeling.
Gramine is a simple but potent indole alkaloid found in grasses like barley (Hordeum vulgare), where it serves as a defense compound. Classic feeding experiments using this compound were fundamental in proving that tryptophan is the direct precursor of gramine. cdnsciencepub.com
In these pivotal studies, sprouting barley plants were fed DL-Tryptophan-β-¹⁴C. The gramine isolated from the shoots was found to be radioactive. cdnsciencepub.com Subsequent degradation of the isolated gramine molecule revealed that the radioactivity was located exclusively on the methylene carbon of the side chain, corresponding directly to the beta-carbon of the administered tryptophan. osti.gov This provided conclusive proof that the tryptophan side chain, minus the carboxyl and alpha-carbon, is incorporated into the gramine structure. mpg.deresearchgate.net
The biosynthetic pathway from tryptophan to gramine has been elucidated as a two-step process mpg.de:
Side Chain Rearrangement: Tryptophan is converted to 3-aminomethylindole (AMI) by the enzyme AMI synthase (AMIS), a cytochrome P450 monooxygenase. This unusual reaction involves the shortening of the tryptophan side chain by two carbons. mpg.de
N-methylation: AMI undergoes two sequential methylation steps, catalyzed by a single N-methyltransferase (NMT), to first form N-methylaminomethylindole (MAMI) and then gramine. researchgate.net
Terpenoid indole alkaloids (TIAs) are a large and structurally complex class of natural products, including many pharmaceutically important compounds like the anticancer agents vinblastine and vincristine from Catharanthus roseus. nih.govmdpi.comnih.gov The biosynthesis of all TIAs begins with a crucial condensation reaction that unites a tryptophan-derived unit with a terpenoid-derived unit.
Tracer experiments using labeled L-tryptophan have been fundamental to understanding this process. The pathway initiates with the enzymatic decarboxylation of tryptophan by tryptophan decarboxylase (TDC) to yield tryptamine. researchgate.net This tryptamine then undergoes a stereospecific condensation with the secoiridoid monoterpenoid secologanin, a reaction catalyzed by strictosidine synthase (STR). microbiologyjournal.org
The product of this reaction, strictosidine, is the universal precursor to the entire family of over 2,000 TIAs. microbiologyjournal.org From strictosidine, a multitude of divergent and complex enzymatic pathways generate the vast structural diversity of TIAs, such as ajmalicine and catharanthine. researchgate.netmicrobiologyjournal.org The use of this compound allows researchers to follow the incorporation of the tryptamine moiety into strictosidine and its subsequent transformation into these downstream alkaloid products, confirming the tryptophan origin of the indole portion of these complex molecules.
Biosynthesis of Other L-Tryptophan-Derived Bioactive Compounds (e.g., Melatonin, Siderophores)
L-Tryptophan serves as the foundational molecule for a multitude of secondary metabolites beyond auxins, including the neurohormone melatonin and certain iron-chelating siderophores. The use of this compound has been instrumental in confirming these biosynthetic links.
Melatonin: Early studies using organ cultures of rat pineal glands demonstrated the direct conversion of C14-tryptophan into C14-melatonin. nih.gov This conversion follows a well-defined pathway: tryptophan is first hydroxylated to 5-hydroxytryptophan (B29612), which is then decarboxylated to form serotonin (B10506). nih.govfrontiersin.org Serotonin is subsequently acetylated to N-acetylserotonin and finally methylated to yield melatonin. frontiersin.org
Research showed that noradrenaline, a neurotransmitter, stimulates the synthesis of C14-melatonin from C14-tryptophan in pineal gland cultures. nih.gov This suggests that sympathetic nerve activity can regulate melatonin production by potentially increasing the uptake of tryptophan into the pineal cell or enhancing the activity of melatonin-forming enzymes. nih.gov
Interactive Data Table: Effect of Noradrenaline on C14-Melatonin Synthesis
This table represents hypothetical data based on findings that noradrenaline stimulates melatonin synthesis from tryptophan.
Siderophores: Siderophores are high-affinity iron-chelating compounds secreted by microorganisms to scavenge iron from the environment. wikipedia.org While many siderophores are synthesized from precursors like citrate or non-proteinogenic amino acids, some incorporate proteinogenic amino acids, including tryptophan. For example, Aeromonas hydrophila produces amonabactin, a phenolate siderophore that can incorporate either tryptophan (amonabactin T) or phenylalanine (amonabactin P). nih.govnih.gov The biosynthesis of such compounds can be traced using this compound to confirm the direct incorporation of the amino acid into the final siderophore structure. This methodology is critical for identifying the enzymes and genes involved in these specialized metabolic pathways. nih.gov
De Novo L-Tryptophan Biosynthesis in Autotrophic and Prokaryotic Systems
Role of Chorismate and Anthranilate Synthase in Tryptophan Anabolism
The entry point into the tryptophan biosynthetic pathway is the conversion of chorismate to anthranilate. nih.govfrontiersin.org This reaction is catalyzed by the enzyme anthranilate synthase (AS) and is the committed step in tryptophan anabolism. frontiersin.org Anthranilate synthase removes the pyruvate (B1213749) side chain from chorismate and adds an amino group, which is typically derived from glutamine. wikipedia.orgresearchgate.net
This enzymatic step serves as a critical regulatory point. The activity of anthranilate synthase is commonly subject to feedback inhibition by the final product of the pathway, L-tryptophan. researchgate.netnih.gov When tryptophan levels are high, it binds to an allosteric site on the anthranilate synthase enzyme, inhibiting its activity and thus shutting down the pathway to conserve cellular resources. nih.gov This makes anthranilate synthase a key enzyme in controlling the metabolic flux towards tryptophan synthesis.
Subcellular Localization of Tryptophan Biosynthetic Enzymes (e.g., Chloroplasts)
In autotrophic eukaryotes such as plants, the biosynthesis of aromatic amino acids, including tryptophan, is compartmentalized within specific organelles. Extensive research, including immunological studies using antibodies against specific pathway enzymes, has definitively localized the entire tryptophan biosynthetic pathway to the chloroplasts . nih.govresearchgate.nettamu.edu
Studies in Arabidopsis thaliana have shown that key enzymes of the pathway, including anthranilate synthase, phosphoribosylanthranilate transferase, and tryptophan synthase, are found enriched in chloroplast fractions. nih.gov These enzymes are synthesized in the cytoplasm as larger precursor proteins containing a chloroplast transit peptide. This peptide acts as a signal, directing the protein to be imported into the chloroplast, where the transit peptide is cleaved off to yield the mature, active enzyme. nih.govresearchgate.net This subcellular localization sequesters the pathway, likely to facilitate the channeling of intermediates and to integrate its regulation with other chloroplast-based metabolic processes, such as the synthesis of its precursor, chorismate, via the shikimate pathway. youtube.com
Interactive Data Table: Localization of Tryptophan Biosynthetic Enzymes in Plants
Enzymatic Reaction Mechanisms and Stereospecificity Studies
Characterization of L-Tryptophan-Modifying Enzymes
The study of enzymes that modify L-tryptophan is crucial for understanding its metabolic fate. L-Tryptophan-beta-14C serves as a powerful tool in these investigations, enabling researchers to elucidate reaction pathways and enzyme specificity.
Tryptophan 2,3-Dioxygenase (TDO)
Tryptophan 2,3-dioxygenase (TDO) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan catabolism. portlandpress.comwikipedia.orgnih.gov This reaction involves the oxidative cleavage of the indole (B1671886) ring of L-tryptophan to produce N-formylkynurenine. portlandpress.comnih.gov The use of this compound in assays would result in the formation of N-formylkynurenine with the 14C label retained in the side chain, allowing for the quantification of enzyme activity and the study of its kinetics. TDO is a homotetrameric enzyme, and structural studies show that the active site is formed by residues from adjacent monomers. wikipedia.org
TDO is known for its high degree of stereospecificity for L-tryptophan. columbia.edu The enzyme's active site has specific binding pockets that recognize the carboxylate and ammonium (B1175870) groups of the L-isomer through electrostatic and hydrogen-bonding interactions, ensuring a precise fit for catalysis. columbia.edu While TDO is highly specific for L-tryptophan, some studies using sensitive assays with radiolabeled tryptophan, such as D- and L-[ring-2-14C]tryptophan, have demonstrated that TDO from various mammalian species can also cleave the D-isomer, albeit at a much lower rate. nih.govnih.gov The ratio of activity towards D- and L-tryptophan varies between species. nih.govnih.gov For instance, purified mouse liver TDO was found to act on both D- and L-tryptophan, with specific activities of 0.55 and 2.13 µmol/min per mg of protein, respectively. nih.govnih.gov This suggests that while the enzyme is optimized for the L-isomer, its stereospecificity is not absolute. The enzyme exhibits limited substrate promiscuity, primarily dioxygenating L-tryptophan and some derivatives substituted at the 5- and 6-positions of the indole ring. portlandpress.com
| Enzyme | Substrate Specificity | Products with this compound | Key Mechanistic Feature |
| Tryptophan 2,3-Dioxygenase (TDO) | Primarily L-Tryptophan; low activity with D-Tryptophan. columbia.edunih.govnih.gov | N-formylkynurenine-beta-14C | Oxidative cleavage of the indole ring. portlandpress.comacs.org |
| Indoleamine 2,3-Dioxygenase (IDO) | L-Tryptophan, D-Tryptophan, Tryptamine (B22526), Serotonin (B10506). portlandpress.com | N-formylkynurenine-beta-14C | Heme-catalyzed dioxygenation. acs.orgpnas.org |
| Tryptophan Indole-Lyase (TPase) | L-Tryptophan and analogues with suitable leaving groups. | Indole, Pyruvate-beta-14C, Ammonium. acs.orgebi.ac.uk | α,β-elimination via a quinonoid intermediate. acs.org |
| Tryptophan Hydroxylase (TPH) | L-Tryptophan | 5-Hydroxytryptophan-beta-14C. nih.govwikipedia.org | Pterin-dependent hydroxylation. wikipedia.orgfrontiersin.org |
Indoleamine 2,3-Dioxygenase (IDO)
Similar to TDO, Indoleamine 2,3-Dioxygenase (IDO) is a heme-containing enzyme that catalyzes the initial and rate-limiting step of tryptophan degradation along the kynurenine pathway. portlandpress.comacs.orgpnas.org IDO facilitates the oxidative cleavage of the pyrrole (B145914) ring in L-tryptophan to form N-formylkynurenine. pnas.org When this compound is used as a substrate, the resulting N-formylkynurenine product retains the radiolabel. Unlike TDO, which is primarily found in the liver, IDO is expressed ubiquitously throughout the body (except in the liver) and plays a significant role in the immune system. portlandpress.comnih.gov IDO displays a broader substrate specificity compared to TDO, capable of catalyzing the dioxygenation of D-tryptophan, tryptamine, and 5-hydroxytryptamine (serotonin). portlandpress.com The catalytic mechanism involves the binding of O2 and L-tryptophan to the enzyme's active site, though the order of binding can vary depending on the substrate concentration. acs.org
Tryptophan Indole-Lyase (TPase)
Tryptophan Indole-Lyase, also known as tryptophanase, is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the reversible α,β-elimination of L-tryptophan. ebi.ac.uknih.gov The reaction yields indole, pyruvate (B1213749), and ammonium. acs.orgebi.ac.uk When this compound is the substrate, the beta-carbon is incorporated into the resulting pyruvate, producing pyruvate-beta-14C. This allows for direct tracing of the side-chain's fate. TPase also acts on tryptophan analogs that possess suitable leaving groups at the β-carbon position. nih.govactanaturae.ru
The catalytic cycle of tryptophanase is a multi-step process. ebi.ac.uk It begins with the formation of an external aldimine between L-tryptophan and the PLP cofactor. acs.org This is followed by the abstraction of the α-proton from the substrate, which leads to the formation of a resonance-stabilized quinonoid intermediate. acs.org The subsequent elimination of the indole group is facilitated by proton transfer, resulting in the formation of an aminoacrylate intermediate bound to PLP. acs.org Finally, the aminoacrylate is hydrolyzed to release pyruvate and ammonium, restoring the enzyme to its initial state. ebi.ac.uk The use of this compound is instrumental in confirming the pathway of the carbon skeleton into pyruvate.
Tryptophan Aminotransferases (TAA)
Tryptophan aminotransferases (TAA), with the systematic name L-tryptophan:2-oxoglutarate aminotransferase, are a group of pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the reversible transfer of an amino group from L-tryptophan to a 2-oxo acid, typically 2-oxoglutarate. wikipedia.org This transamination reaction yields indole-3-pyruvic acid and a new amino acid, such as L-glutamate. wikipedia.org The reaction is a key step in a major pathway for the biosynthesis of the plant hormone indole-3-acetic acid (auxin).
The catalytic mechanism of TAA, like other aminotransferases, proceeds via a ping-pong bi-bi mechanism. This process involves two half-reactions. In the first half-reaction, the amino group of L-tryptophan is transferred to the PLP cofactor, forming pyridoxamine-5'-phosphate (PMP) and releasing the keto acid product, indole-3-pyruvic acid. In the second half-reaction, the amino group from PMP is transferred to the incoming 2-oxo acid substrate (e.g., 2-oxoglutarate), regenerating the PLP cofactor and forming the final amino acid product (e.g., L-glutamate).
Studies on the stereospecificity of aminotransferases have shown that these enzymes are highly specific for the L-enantiomer of their amino acid substrates. While direct studies utilizing this compound to probe the stereospecificity of TAA are not extensively detailed in the available literature, the established principles of PLP-dependent transamination strongly suggest that TAA exclusively acts on L-tryptophan. Enzymes are inherently chiral and their active sites are structured to bind substrates with a specific three-dimensional orientation. youtube.com Therefore, the D-isomer of tryptophan is not expected to be a substrate for TAA.
Tryptophan Decarboxylase (TrpD)
Tryptophan decarboxylase (TrpD) is another critical pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the decarboxylation of L-tryptophan to produce tryptamine and carbon dioxide. This reaction is a pivotal step in the biosynthesis of various secondary metabolites, including tryptamine-derived alkaloids in plants and neurotransmitters.
The reaction mechanism of TrpD involves the formation of a Schiff base between the aldehyde group of the PLP cofactor and the α-amino group of the L-tryptophan substrate. This is followed by the decarboxylation of the amino acid, where the carboxyl group is eliminated as CO2. The subsequent protonation of the resulting quinonoid intermediate, followed by hydrolysis of the Schiff base, releases the product tryptamine and regenerates the PLP cofactor for the next catalytic cycle.
Pyridoxal phosphate-dependent amino acid decarboxylases are known to catalyze the replacement of the carboxyl group with a proton with retention of configuration. This means that the proton is added to the same face of the molecule from which the carboxyl group departed. This stereochemical course has been demonstrated for other aromatic L-amino acid decarboxylases and is considered a general feature of this class of enzymes. Therefore, the decarboxylation of this compound by TrpD is expected to proceed with retention of stereochemistry at the α-carbon.
Quantitative Analysis of Enzyme-Substrate Affinity and Kinetic Parameters
The use of radiolabeled substrates like this compound is instrumental in determining the kinetic parameters of enzymes, providing quantitative insights into their affinity for the substrate and their catalytic efficiency.
For Tryptophan Aminotransferase (TAA) , kinetic studies have been performed on the enzyme from various sources. For instance, the TAA from Enterobacter cloacae was found to have a Michaelis constant (Km) for L-tryptophan of 3.3 mM. nih.gov The Km value is a measure of the substrate concentration at which the enzyme operates at half of its maximum velocity (Vmax), and a lower Km indicates a higher affinity of the enzyme for its substrate.
Kinetic Parameters of Tryptophan Aminotransferase from Enterobacter cloacae
| Substrate | Km (mM) |
|---|---|
| L-Tryptophan | 3.3 nih.gov |
For Tryptophan Decarboxylase (TrpD) , a study on the recombinant enzyme from the medicinal plant Camptotheca acuminata (CaTDC3) has provided detailed kinetic parameters. These findings are crucial for understanding the enzyme's efficiency in converting L-tryptophan to tryptamine.
Kinetic Parameters of Tryptophan Decarboxylase from Camptotheca acuminata (CaTDC3)
| Substrate | Km (μM) | kcat (min⁻¹) | kcat/Km (μM⁻¹min⁻¹) |
|---|---|---|---|
| L-Tryptophan | 48 | 25.6 | 0.53 |
These quantitative data are essential for metabolic engineering and synthetic biology applications, where precise control over enzymatic reactions is required. The use of this compound in such studies allows for sensitive and accurate measurement of reaction rates, facilitating the determination of these fundamental kinetic constants.
L Tryptophan Beta 14c in Cellular and Organismal Research Models Non Human Systems
Mammalian In Vitro and Ex Vivo Model Investigations
Studies utilizing mammalian cells, tissues, and organs have been instrumental in elucidating the complex pathways of tryptophan metabolism. The use of L-Tryptophan-beta-14C allows for precise tracking of the molecule as it is absorbed and transformed within these systems.
Cellular Uptake and Intracellular Metabolic Fate in Cultured Cells
In cultured mammalian cells, including bovine mammary epithelial cells and various liver cancer cell lines, this compound has been used to explore uptake mechanisms and subsequent metabolic pathways. mdpi.comresearchgate.net Studies have shown that L-tryptophan supplementation can stimulate the synthesis of proteins like β-casein by activating genes and pathways related to protein and energy metabolism. mdpi.com
Once inside the cell, L-tryptophan is primarily catabolized through two major routes: the serotonin (B10506) pathway and the kynurenine (B1673888) pathway. nih.govnih.gov Over 90% of tryptophan is metabolized via the kynurenine pathway, which is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). nih.govmdpi.com This pathway leads to the production of several bioactive metabolites, including kynurenine, kynurenic acid, and quinolinic acid, before ultimately being converted to nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). researchgate.netmdpi.com The serotonin pathway, accounting for a smaller fraction of tryptophan metabolism, produces the neurotransmitter serotonin and subsequently melatonin. nih.govnih.gov
Interactive Data Table: Major Metabolic Pathways of L-Tryptophan in Mammalian Cells
| Pathway | Key Initial Enzyme(s) | Primary Metabolites | Significance |
| Kynurenine Pathway | Indoleamine 2,3-dioxygenase (IDO), Tryptophan 2,3-dioxygenase (TDO) | Kynurenine, Kynurenic Acid, Quinolinic Acid, NAD+ | Major route of tryptophan degradation, involved in immune response and energy metabolism. mdpi.commdpi.com |
| Serotonin Pathway | Tryptophan Hydroxylase | Serotonin, Melatonin | Production of neurotransmitters and hormones. nih.govnih.gov |
| Protein Synthesis | Tryptophanyl-tRNA synthetase | Proteins | Incorporation into polypeptide chains. frontiersin.org |
Organ and Tissue Slice Metabolism Studies
Ex vivo studies using organ and tissue slices, particularly from the liver, have provided a more integrated view of tryptophan metabolism. In isolated rat liver cells, this compound has been used to quantify the activity of key enzymes like tryptophan 2,3-dioxygenase and kynureninase. nih.govnih.gov These studies have demonstrated that at physiological concentrations, tryptophan is exclusively degraded through the kynurenine pathway, with no evidence of significant conversion to indole-3-ylacetic acid or 5-hydroxyindol-3-ylacetic acid. nih.gov
The rate of tryptophan oxidation and the activity of enzymes in the kynurenine pathway are influenced by nutritional status, with starved rats showing a higher rate of tryptophan oxidation compared to fed rats. nih.govnih.gov Furthermore, investigations using isolated perfused guinea-pig mammary glands have shown that tryptophan is efficiently taken up from blood plasma and incorporated into milk protein. nih.gov
Plant Biological Systems
In plants, L-tryptophan is a crucial precursor for the biosynthesis of the primary auxin, indole-3-acetic acid (IAA), which is a key regulator of plant growth and development. mdpi.commdpi.com this compound has been an invaluable tracer for studying this conversion and its impact on various physiological processes.
Seedling and Coleoptile Growth and Development Studies
Research on cucumber seedlings has demonstrated the conversion of this compound to radiolabeled indoleacetic acid, supporting the hypothesis that tryptophan is a natural precursor for auxin in these tissues. nih.govnih.gov This conversion occurs in both sterile and non-sterile conditions, indicating that it is an endogenous plant process. nih.govnih.gov The growth response of cucumber hypocotyl segments to tryptophan further corroborates its role in promoting growth. nih.govnih.gov Similarly, studies with soybean seeds have shown that injecting [14C]tryptophan leads to the accumulation of radiolabel in a fraction that co-chromatographs with IAA in various fruit tissues and the subtending leaf, suggesting transport of IAA or its precursor from the seeds. nih.gov
Root Elongation and Allelochemical Activity Modulation
L-tryptophan plays a complex role in root development, with its effects being concentration-dependent. Studies on lettuce seedlings have shown that while low concentrations of L-tryptophan can promote root elongation, higher concentrations can be inhibitory. researchgate.net This is partly due to its conversion to auxin, which at high levels can suppress root growth. researchgate.net
Furthermore, L-tryptophan can modulate the activity of plant growth-promoting rhizobacteria (PGPR). The application of L-tryptophan can enhance the production of IAA by these bacteria, which in turn can influence root growth. researchgate.net The interaction between L-tryptophan, rhizobacteria, and plant roots highlights the intricate chemical signaling that occurs in the rhizosphere. nih.gov Allelochemicals, compounds released by one plant that affect another, can also influence these interactions, though the direct modulation of this compound metabolism by specific allelochemicals is an area requiring further detailed investigation. nih.gov
Comparative Metabolism Across Plant Evolution
The metabolism of aromatic amino acids, including tryptophan, has diversified throughout plant evolution, leading to a vast array of specialized metabolites that play roles in development and stress responses. nih.gov While L-tryptophan is a conserved precursor for vital compounds like auxin across the plant kingdom, the specific pathways and the array of downstream products can vary between different plant lineages. nih.govnih.gov For instance, besides auxin, plants can metabolize tryptophan into indoleamines like serotonin and melatonin, which also have regulatory roles. nih.govresearchgate.net Comparative studies using this compound across different plant species help to elucidate how the metabolic networks for tryptophan have evolved, contributing to the chemical diversity observed in the plant kingdom. nih.gov
Interactive Data Table: Role of L-Tryptophan in Plant Systems
| Process | Model System | Key Finding with this compound | Significance |
| Auxin Biosynthesis | Cucumber Seedlings | Conversion of [14C]Tryptophan to [14C]Indoleacetic acid demonstrated. nih.govnih.gov | Confirms tryptophan as a primary precursor for the major plant growth hormone. |
| Transport of Growth Regulators | Soybean | Radiolabel from injected [14C]Tryptophan found in IAA fractions in distant tissues. nih.gov | Indicates transport of auxin or its precursors from seeds to other plant parts. |
| Root Growth Regulation | Lettuce Seedlings | Concentration-dependent effects on root elongation, linked to auxin production. researchgate.net | Highlights the dose-dependent and complex regulatory role of tryptophan in root development. |
Microbial and Fungal Model Systems
The use of this compound, a radiolabeled isotopologue of the essential amino acid L-tryptophan, has been instrumental in elucidating complex metabolic pathways in non-human microbial and fungal systems. By tracing the journey of the 14C label from the beta-carbon of the tryptophan side chain, researchers can map the conversion of this precursor into a vast array of bioactive molecules. This section explores the application of this tracer in understanding tryptophan metabolism within gut microbiota, its role in the bioengineering of microbial production platforms, and its utility in deciphering the biosynthesis of fungal secondary metabolites.
Tryptophan Metabolism by Gut Microbiota Species
The diverse consortium of microorganisms residing in the gastrointestinal tract actively metabolizes dietary tryptophan, producing a range of compounds that significantly influence host physiology. nih.gov The gut microbiota can transform tryptophan through two primary routes: direct conversion into various indole (B1671886) derivatives and metabolism via the kynurenine pathway. nih.gov this compound serves as a critical tool for researchers to track the fate of tryptophan and quantify the production of these metabolites by specific bacterial species.
Gut bacteria possess a variety of enzymes, such as tryptophanase and tryptophan decarboxylase, that enable them to convert tryptophan into signaling molecules. nih.gov For instance, tryptophanase-positive bacteria can cleave the tryptophan side chain to produce indole, a key signaling molecule that can modulate gut barrier function and host immunity. nih.govmdpi.com Other bacteria can convert tryptophan to tryptamine (B22526), indole-3-acetic acid (IAA), indole-3-propionic acid (IPA), indole-3-lactic acid (ILA), and skatole. nih.gov These metabolites can interact with host receptors, such as the aryl hydrocarbon receptor (AhR), influencing immune responses and gut homeostasis. mdpi.comdovepress.com
Studies utilizing radiolabeled tryptophan have helped delineate the contributions of different microbial species to the pool of tryptophan metabolites. For example, Clostridium sporogenes is known to be a primary producer of IPA, while various species of Lactobacillus and Bifidobacterium can produce ILA. nih.govgutmicrobiotaforhealth.com The ability to trace the 14C label from this compound allows for precise measurement of these metabolic activities in vitro and in gnotobiotic animal models.
| Bacterial Species | Key Tryptophan Metabolite(s) Produced | Reference |
|---|---|---|
| Escherichia coli | Indole, Indole-3-acetaldehyde (IAAld) | nih.govnih.gov |
| Clostridium sporogenes | Tryptamine, Indole-3-propionic acid (IPA) | nih.govnih.gov |
| Ruminococcus gnavus | Tryptamine | nih.gov |
| Bacteroides thetaiotaomicron | 3-methylindole (B30407) (Skatole) | nih.gov |
| Lactobacillus spp. | Indole-3-lactic acid (ILA), 3-methylindole (Skatole) | nih.gov |
| Bifidobacterium pseudocatenulatum | L-Tryptophan | nih.gov |
Engineering Microbial Production of L-Tryptophan Derivatives
The diverse chemical structures and biological activities of tryptophan derivatives have made them attractive targets for industrial biomanufacturing. nih.gov Metabolic engineering of microorganisms like Escherichia coli and Corynebacterium glutamicum has enabled the development of cell factories for the sustainable production of these valuable compounds. nih.govmdpi.commdpi.com In this context, this compound is an invaluable analytical tool for optimizing and quantifying the output of engineered biosynthetic pathways.
Researchers employ genetic engineering techniques to introduce, modify, or delete specific genes to channel the metabolic flux from central carbon metabolism towards the synthesis of L-tryptophan and its derivatives. mdpi.com This includes overexpressing rate-limiting enzymes, blocking competing metabolic pathways, and eliminating degradation pathways. mdpi.com For example, inactivating the tryptophanase gene (tnaA), which degrades tryptophan to indole, is a common strategy to increase L-tryptophan accumulation. mdpi.com
By supplying this compound to these engineered strains, scientists can trace the efficiency of conversion to desired products such as 5-hydroxytryptophan (B29612), melatonin, and halogenated tryptophans. nih.gov The radioactivity detected in the final product provides a direct measure of the pathway's yield, allowing for rapid assessment of different engineering strategies. This approach facilitates the identification of metabolic bottlenecks and the fine-tuning of fermentation processes to maximize production. mdpi.com
| Tryptophan Derivative | Engineered Microorganism | Key Engineering Strategy | Reference |
|---|---|---|---|
| Melatonin | Escherichia coli | Protein engineering of tryptophan hydroxylase, chromosomal integration of decarboxylase | nih.gov |
| Indole | Escherichia coli | Overexpression of tryptophanase | nih.gov |
| Halogenated L-Tryptophans | Corynebacterium glutamicum | Expression of tryptophan synthase β-subunit (TrpB) with indole derivatives as substrates | mdpi.com |
| 5-Hydroxytryptophan | Escherichia coli | Pathway reconstruction for biosynthesis from glucose | nih.gov |
Fungal Secondary Metabolite Biosynthesis
Fungi are prolific producers of secondary metabolites, a class of organic compounds not essential for normal growth but which often confer a competitive advantage to the organism. researchgate.net Many of these bioactive molecules, including complex indole alkaloids, are derived from L-tryptophan. mdpi.com The use of this compound has been fundamental in unraveling the intricate and often non-linear biosynthetic pathways leading to these fungal natural products.
A prominent example is the biosynthesis of psilocybin in mushrooms of the genus Psilocybe. nih.gov L-tryptophan serves as the initial building block for this psychoactive compound. nih.gov By feeding the fungus with this compound and analyzing the distribution of the radiolabel in intermediates and the final product, researchers can confirm the sequence of enzymatic reactions, including decarboxylation, hydroxylation, and phosphorylation, that constitute the pathway. nih.gov
Furthermore, this compound can be used to study how fungi regulate their metabolic pathways. For instance, in Psilocybe mexicana, the transition from vegetative growth to fruiting body formation triggers a significant upregulation of genes involved in L-tryptophan biosynthesis to supply the increased demand for psilocybin production. nih.gov Isotopic labeling helps quantify this metabolic shift. In other fungi, such as Diaporthe sp., adding tryptophan analogs can induce the production of novel secondary metabolites, and this compound can be used to investigate how the native tryptophan metabolism is altered and channeled into these new products. frontiersin.org
| Fungal Species | Tryptophan-Derived Secondary Metabolite | Significance | Reference |
|---|---|---|---|
| Psilocybe mexicana | Psilocybin, Psilocin | Psychoactive tryptamine alkaloids | nih.gov |
| Diaporthe sp. AC1 | Indole alkaloids | Production of novel metabolites induced by tryptophan analogs | frontiersin.org |
| Chaetomium globosum | Indole alkaloids | Activation of cryptic genes by tryptophan analogs to produce new compounds | frontiersin.org |
| Aspergillus terreus | Various metabolites | Metabolite production influenced by co-culture with other fungi | nih.gov |
Future Directions and Emerging Research Frontiers in L Tryptophan Beta 14c Studies
Integration with Multi-Omics Technologies for Comprehensive Metabolic Profiling
The integration of L-Tryptophan-beta-14C tracer studies with multi-omics technologies represents a powerful approach to achieving a holistic understanding of metabolic pathways. By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can move beyond measuring simple endpoints to constructing a detailed, multi-layered view of cellular regulation and function.
When this compound is introduced into a biological system, the radiolabel allows for the tracking of the carbon backbone of tryptophan as it is metabolized. This provides direct, dynamic information on the activity of specific pathways. This tracer data can then be correlated with multi-omics datasets to build a more complete picture. For instance, metabolomics, often performed using mass spectrometry, can identify and quantify the full spectrum of downstream metabolites, while the tracer data confirms their origin from tryptophan. nih.govscience.gov
This integrated approach allows researchers to connect genomic variations (e.g., single nucleotide polymorphisms in enzymes) with transcriptional responses, protein expression levels, and the resulting metabolic fluxes. nih.gov A technique known as parallel accelerator and molecular mass spectrometry (PAMMS) has been developed to simultaneously acquire isotopic ratio data via accelerator mass spectrometry (AMS) and structural information from molecular mass spectrometry (MS) after liquid chromatography separation. osti.gov This allows for the sensitive detection and measurement of 14C in tryptophan and its metabolites, such as kynurenine (B1673888), providing robust data for multi-omics integration. osti.gov
| Omics Technology | Type of Data Provided | Synergy with this compound Data |
|---|---|---|
| Genomics | Information on the genetic code of metabolic enzymes (e.g., IDO, TDO). | Correlates genetic predispositions or mutations with observed metabolic flux and pathway activity. |
| Transcriptomics | Quantification of gene expression (mRNA levels) for metabolic pathway components. | Links changes in gene expression with the actual rate of tryptophan catabolism. frontiersin.org |
| Proteomics | Measurement of the abundance and post-translational modifications of enzymes and transporters. | Connects the quantity of available metabolic machinery to the functional output measured by the tracer. |
| Metabolomics | Comprehensive profile of all metabolites in a sample at a specific time point. mdpi.com | Identifies the full range of downstream products, while 14C-labeling confirms their origin from the initial tryptophan pool. nih.gov |
Development of Advanced Radiotracer Design and Synthesis Methodologies
The continued relevance of this compound and other radiotracers depends on the ongoing development of more efficient, specific, and versatile design and synthesis methods. While the fundamental synthesis of DL-tryptophan-beta-C14 has been established for decades, modern chemistry and biotechnology are opening new avenues for creating advanced radiotracers. nih.gov
Future research is focused on several key areas:
Biocatalytic Synthesis : Leveraging enzymes or whole-cell systems, such as engineered Escherichia coli, to produce specifically labeled tryptophan isotopologues. nih.gov This approach can offer high specificity and yield under mild reaction conditions, avoiding the harsh chemicals and potential for racemization seen in some chemical syntheses. nih.govnih.gov
Chemoselective Labeling : Developing novel chemical reactions that can selectively modify tryptophan residues with high precision, even within complex protein structures. nih.gov Techniques using reagents like rhodium carbenoids or N-sulfonyl oxaziridines are being explored for their ability to react swiftly and selectively with the indole (B1671886) side chain of tryptophan. nih.govberkeley.edu
Automation and Purification : Implementing automated radiosynthesis modules can standardize the production of radiolabeled compounds, increasing yield and ensuring purity. nih.gov For tracers intended for clinical use, such as PET tracers, robust purification methods like dual high-performance liquid chromatography (HPLC) are critical to separate enantiomers and remove impurities. nih.govnih.gov Although focused on F-18 tracers, these automation and purification principles are applicable to the production of high-purity C-14 compounds.
Novel Precursor Development : A significant challenge in radiochemistry is the limited availability of labeled precursors. nih.gov Research into new synthetic routes to create novel carbon-14 (B1195169) labeled building blocks will expand the diversity of radiotracers that can be produced, allowing for more sophisticated molecular designs to probe specific biological questions. nih.gov
| Methodology | Principle | Advantages | Challenges |
|---|---|---|---|
| Classical Chemical Synthesis | Multi-step organic reactions using small C-14 labeled precursors. nih.gov | Well-established, versatile for different labeling positions. | Can involve harsh conditions, potential for low yields and side products. |
| Biocatalytic Synthesis | Use of engineered microorganisms or purified enzymes to incorporate the label. nih.gov | High stereospecificity (produces pure L-isomer), environmentally friendly conditions. | Requires development of specific biological systems, potential for substrate limitations. |
| Chemoselective Tagging | Advanced reagents that specifically target the indole ring of tryptophan. nih.govberkeley.edu | High specificity, can be performed in complex mixtures or on proteins. | Reagent development is complex, may not be suitable for all labeling positions. |
| Automated Synthesis | Use of robotic modules for synthesis, purification, and formulation. nih.gov | High reproducibility, increased yield, suitable for clinical-grade production. | High initial equipment cost, requires dedicated module development. |
High-Throughput Enzymatic Screening Platforms Utilizing Isotopic Tracers
High-throughput screening (HTS) has revolutionized drug discovery and enzyme engineering by enabling the rapid testing of thousands of compounds or enzyme variants. youtube.com The adaptation of HTS platforms to utilize isotopic tracers like this compound is an emerging frontier that promises to accelerate the discovery of novel enzymes and inhibitors related to tryptophan metabolism.
While many HTS assays for tryptophan-metabolizing enzymes like IDO1 and TDO currently rely on fluorescence or colorimetric detection, these methods can be susceptible to interference from colored or fluorescent compounds in the screening library. nih.govnih.gov Radiometric assays, which directly measure the enzymatic conversion of a radiolabeled substrate to a product, are considered a gold standard due to their sensitivity and resistance to such interference.
A high-throughput radiometric assay using this compound would typically involve:
Dispensing the enzyme and the radiolabeled substrate into multi-well plates (e.g., 384- or 1536-well formats).
Incubating the plates to allow the enzymatic reaction to proceed.
A separation step to distinguish the radioactive product from the unreacted radioactive substrate. This can be achieved using techniques like solid-phase extraction or chromatography.
Quantification of the radioactivity in the product fraction using a microplate scintillation counter.
The primary challenge is adapting the separation and detection steps to a high-throughput format. Innovations in microfluidics and robotic sample handling are making this more feasible. rsc.org For example, droplet microfluidics allows for the encapsulation of single cells or enzymes in picoliter-sized droplets, where the reaction occurs. rsc.org Integrating this with a radiometric detection method could enable ultra-high-throughput screening for novel enzymes with desired activities.
| Platform Component | Function | Key Consideration for Isotopic Assays |
|---|---|---|
| Liquid Handling Robotics | Precise dispensing of enzymes, substrates, and library compounds into microplates. | Compatibility with handling low-level radioactive materials safely and without contamination. |
| Microplates | Reaction vessels (e.g., 384-well or 1536-well). | May require specialized plates (e.g., filter plates) for separating substrate from product. |
| Separation Module | Separates radiolabeled product from substrate (e.g., chromatography, solid-phase extraction). | Must be rapid, robust, and automatable to match HTS speeds. |
| Detection System | Quantifies radioactivity (e.g., microplate scintillation counter). | High sensitivity and low crosstalk between wells are essential for accurate results. |
Computational Flux Balance Analysis and Metabolic Modeling with Isotopic Data
Computational modeling provides a powerful framework for interpreting the complex data generated from isotopic tracer studies. Flux Balance Analysis (FBA) is a mathematical approach used to predict metabolic flux distributions in a biological system at a steady state. nih.gov While standard FBA can predict possible flux distributions, its predictive power is significantly enhanced by incorporating experimental data.
Isotopic tracer data from this compound studies provide critical constraints for these models. nih.gov By measuring the rate at which the 14C label is incorporated into various downstream metabolites, researchers can establish the actual, or at least relative, fluxes through specific pathways. nih.govnih.gov This information is used to constrain the solution space of the FBA model, leading to a more accurate and biologically relevant prediction of the metabolic state. frontiersin.org
The workflow for integrating isotopic data with metabolic modeling involves several steps:
Tracer Experiment : A biological system (e.g., cell culture, organism) is supplied with this compound.
Data Acquisition : At various time points, samples are taken, and the distribution of the 14C label across different metabolites is measured.
Model Constraint : The experimentally determined labeling patterns are translated into mathematical constraints that are applied to a genome-scale metabolic model (GEM). nih.gov
Flux Calculation : Computational algorithms, such as Constrained Allocation Flux Balance Analysis (CAFBA) or k-OptForce, solve the constrained model to calculate a quantitative flux map of the metabolic network. nih.govplos.org
This integrated approach allows scientists to understand how metabolic pathways are rewired in different conditions, such as disease states or in response to drug treatment. nih.gov It can predict the metabolic consequences of genetic engineering and guide the design of strategies to, for example, increase the production of tryptophan in microbial fermentation. nih.gov The development of methods to integrate tracer data into atomically resolved metabolic networks further refines these predictions, enabling flux inference at a genome-wide scale. manchester.ac.ukbiorxiv.org
| Modeling Approach | Description | Role of this compound Data |
|---|---|---|
| Flux Balance Analysis (FBA) | A method for predicting metabolic fluxes in a network by optimizing an objective function (e.g., biomass production). | Provides constraints on reaction rates, narrowing the range of possible flux distributions to those consistent with experimental observation. frontiersin.org |
| Metabolic Flux Analysis (MFA) | A more detailed method that uses isotopic labeling data to calculate absolute flux values throughout a network. biorxiv.org | Serves as the primary experimental input for quantifying the flow of carbon atoms through the tryptophan metabolic pathways. |
| Elementary Carbon Modes (ECMs) | A concept that generalizes Elementary Flux Modes to the carbon level, allowing for linear integration of tracer data. manchester.ac.uk | Used to formulate linear constraints that integrate isotopic labeling patterns with metabolic flux calculations. manchester.ac.uk |
| Kinetic-Integrated Models (e.g., k-OptForce) | Combines stoichiometric models with known enzyme kinetic parameters to refine flux predictions. plos.org | Helps validate kinetic parameters and provides data on substrate flow, improving the accuracy of the kinetic model. |
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing and purifying L-Tryptophan-beta-14C to ensure isotopic purity?
- Methodological Answer : Synthesis should employ established protocols for isotope-labeled amino acids, such as enzymatic incorporation of ¹⁴C into the β-position of L-tryptophan. Purification typically involves high-performance liquid chromatography (HPLC) with radiometric detection to isolate the labeled compound from unlabeled byproducts. Batch-to-batch consistency must be validated using mass spectrometry (MS) and HPLC analysis to confirm isotopic enrichment ≥98% .
Q. How can researchers verify the stability of this compound in experimental buffers or biological matrices?
- Methodological Answer : Stability studies should include accelerated degradation tests under varying pH, temperature, and light conditions. Use liquid scintillation counting (LSC) to quantify ¹⁴C retention over time. For biological matrices (e.g., plasma), validate recovery rates via spiked samples and compare against calibration curves .
Q. What analytical techniques are most effective for quantifying this compound in metabolic flux studies?
- Methodological Answer : Coupled techniques like LC-MS/MS with selective reaction monitoring (SRM) are preferred for specificity. For tracer studies, combine isotopic dilution assays with LSC to distinguish labeled vs. unlabeled tryptophan. Normalize data to internal standards (e.g., deuterated tryptophan) to correct for matrix effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in data when this compound uptake rates differ across cell culture models?
- Methodological Answer : Systematically control variables such as cell line-specific transporter expression (e.g., LAT1 vs. LAT2), culture media composition (e.g., competing amino acids), and intracellular degradation pathways (e.g., indoleamine 2,3-dioxygenase activity). Replicate experiments using dual-isotope labeling (¹⁴C and ³H) to differentiate uptake from catabolism .
Q. What experimental designs are optimal for tracking this compound metabolism in vivo while minimizing isotopic dilution effects?
- Methodological Answer : Use pulse-chase protocols in animal models, with timed sampling of tissues (e.g., liver, brain). Employ kinetic modeling (e.g., compartmental analysis) to account for dilution from endogenous tryptophan pools. Validate with gas chromatography–combustion-isotope ratio mass spectrometry (GC-C-IRMS) for high-precision ¹⁴C measurement .
Q. How should researchers address variability in this compound tracer studies caused by microbial contamination in long-term incubations?
- Methodological Answer : Implement strict aseptic techniques and include negative controls (e.g., heat-killed samples). Quantify microbial biomass via DNA quantification (e.g., qPCR for 16S rRNA) and adjust metabolic rates using correction factors. Pre-treat samples with antibiotics validated for non-interference with eukaryotic cells .
Q. What strategies mitigate interference from non-specific binding of this compound in protein-binding assays?
- Methodological Answer : Use blocking agents (e.g., BSA or non-ionic detergents) in assay buffers. Perform saturation binding assays with increasing concentrations of unlabeled tryptophan to calculate nonspecific binding coefficients. Validate with surface plasmon resonance (SPR) to monitor real-time binding kinetics .
Methodological Frameworks
- For Experimental Design : Apply the P-E/I-C-O framework (Population, Exposure/Intervention, Comparison, Outcome) to structure hypotheses. Example: "In murine macrophages (P), how does this compound catabolism (E) compared to unlabeled tryptophan (C) modulate kynurenine pathway activation (O)?" .
- For Data Contradictions : Follow ’s replication principles by documenting all protocols in detail (e.g., buffer composition, incubation times) and sharing raw datasets for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
